1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}ethanone
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Overview
Description
1-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-2-{4-[3-(PROPAN-2-YL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}ETHAN-1-ONE is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group and an oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-2-{4-[3-(PROPAN-2-YL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}ETHAN-1-ONE typically involves multiple steps. One common approach includes the following steps:
Formation of the Piperazine Derivative: The piperazine ring is first substituted with a fluorophenyl group. This can be achieved through nucleophilic substitution reactions using appropriate fluorophenyl halides.
Oxadiazole Formation: The oxadiazole moiety is synthesized separately, often through cyclization reactions involving hydrazides and carboxylic acids.
Coupling Reaction: The final step involves coupling the piperazine derivative with the oxadiazole moiety. This can be done using various coupling agents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (Dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-2-{4-[3-(PROPAN-2-YL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and Lewis acids for electrophilic aromatic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups onto the aromatic ring.
Scientific Research Applications
1-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-2-{4-[3-(PROPAN-2-YL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}ETHAN-1-ONE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Research: The compound is used in studies involving receptor binding and enzyme inhibition.
Industrial Applications: It may be used in the synthesis of advanced materials and as a precursor for other complex organic compounds.
Mechanism of Action
The mechanism of action of 1-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-2-{4-[3-(PROPAN-2-YL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}ETHAN-1-ONE involves its interaction with specific molecular targets. The fluorophenyl group and piperazine ring are known to interact with neurotransmitter receptors, potentially modulating their activity. The oxadiazole moiety may contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-3-[2-METHYL-4-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL]PROPAN-1-ONE: This compound shares the piperazine and fluorophenyl groups but differs in the heterocyclic moiety.
4-[(4-FLUOROPHENYL)PIPERAZIN-1-YL]METHYL-6-IMINO-N-(NAPHTHALEN-2-YL)-1,3,5-TRIAZIN-2-AMINE: Similar in having a fluorophenyl-piperazine structure but with a different triazine core.
Uniqueness
1-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-2-{4-[3-(PROPAN-2-YL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}ETHAN-1-ONE is unique due to its combination of a fluorophenyl-piperazine structure with an oxadiazole moiety, which may confer distinct pharmacological properties and binding affinities compared to other similar compounds.
Properties
Molecular Formula |
C23H25FN4O3 |
---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
1-[4-(4-fluorophenyl)piperazin-1-yl]-2-[4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)phenoxy]ethanone |
InChI |
InChI=1S/C23H25FN4O3/c1-16(2)22-25-23(31-26-22)17-3-9-20(10-4-17)30-15-21(29)28-13-11-27(12-14-28)19-7-5-18(24)6-8-19/h3-10,16H,11-15H2,1-2H3 |
InChI Key |
JWIOYFVHHFWMNE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NOC(=N1)C2=CC=C(C=C2)OCC(=O)N3CCN(CC3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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